molecular formula C10H14ClNO B7978014 [(3-Chloro-2-methoxyphenyl)methyl](ethyl)amine

[(3-Chloro-2-methoxyphenyl)methyl](ethyl)amine

Cat. No.: B7978014
M. Wt: 199.68 g/mol
InChI Key: UDJHEERCUMPHFS-UHFFFAOYSA-N
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Description

(3-Chloro-2-methoxyphenyl)methylamine is a secondary amine featuring a benzyl group substituted with chlorine at the 3-position and methoxy at the 2-position, linked to an ethylamine moiety. Its molecular formula is C₁₀H₁₄ClNO, with a molecular weight of 199.68 g/mol. The compound’s structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents, which may influence its electronic properties, basicity, and reactivity.

Properties

IUPAC Name

N-[(3-chloro-2-methoxyphenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-3-12-7-8-5-4-6-9(11)10(8)13-2/h4-6,12H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJHEERCUMPHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C(=CC=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-methoxyphenyl)methylamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-2-methoxybenzaldehyde.

    Reductive Amination: The aldehyde group of 3-chloro-2-methoxybenzaldehyde is subjected to reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step results in the formation of (3-Chloro-2-methoxyphenyl)methylamine.

Industrial Production Methods

Industrial production methods for (3-Chloro-2-methoxyphenyl)methylamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-methoxyphenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzylamines.

Scientific Research Applications

(3-Chloro-2-methoxyphenyl)methylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of (3-Chloro-2-methoxyphenyl)methylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares (3-Chloro-2-methoxyphenyl)methylamine with key analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Features
(3-Chloro-2-methoxyphenyl)methylamine C₁₀H₁₄ClNO 199.68 Chloro, methoxy, secondary amine Combines electron-withdrawing (Cl) and electron-donating (OCH₃) groups on aromatic ring.
MDEA (Methyl Diethanol Amine) C₅H₁₃NO₂ 119.16 Tertiary amine, hydroxyl Tertiary amine with high CO₂ adsorption capacity (2.63 mmol/g) via chemisorption .
(3-Chloro-2-methylphenyl)(2-ethoxybenzylidene)amine C₁₆H₁₆ClNO 273.76 Chloro, methyl, ethoxy, imine Imine linkage and ethoxy group; potential use in coordination chemistry .
2-{[(3-Chlorophenyl)methyl]amino}ethanol C₉H₁₂ClNO 193.65 Chloro, primary amine, hydroxyl Primary amine with hydroxyl group; likely used in pharmaceutical synthesis .

Physicochemical Properties

  • Surface Area and Porosity : MDEA-impregnated mesoporous carbon (aMDEA-MC) shows reduced BET surface area (43% decrease) and pore volume after impregnation, yet achieves higher CO₂ adsorption (2.63 mmol/g) due to amine functionalization . Similar modifications could enhance the target compound’s performance.
  • Thermal Stability : Tertiary amines like MDEA are more thermally stable than primary/secondary amines, which may degrade under regenerative CO₂ capture conditions .

Data Tables

Table 1: Structural Comparison of Selected Amines

Compound Amine Type Key Substituents Molecular Weight
(3-Chloro-2-methoxyphenyl)methylamine Secondary 3-Cl, 2-OCH₃, ethyl 199.68
MDEA Tertiary Methyl, diethanol 119.16
2-{[(3-Chlorophenyl)methyl]amino}ethanol Primary 3-Cl, hydroxyl 193.65

Table 2: CO₂ Adsorption Performance

Compound/Adsorbent Adsorption Capacity (mmol/g) Mechanism Reference
MDEA-impregnated mesoporous carbon 2.63 Chemisorption
Unmodified mesoporous carbon 1.60 Physisorption
Primary amines (general) ~3.0 (theoretical) Chemisorption General knowledge

Biological Activity

(3-Chloro-2-methoxyphenyl)methylamine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (3-Chloro-2-methoxyphenyl)methylamine features a chloro and methoxy substituent on a phenyl ring, which may influence its interaction with biological targets. The presence of the ethyl amine moiety suggests potential for activity in neurotransmitter systems, particularly in relation to dopaminergic pathways.

The compound's biological activity is primarily attributed to its interaction with specific receptors in the central nervous system (CNS). Research indicates that compounds with similar structures often act as modulators of neurotransmitter receptors, such as dopamine and serotonin receptors.

  • Dopamine Receptor Interaction : Studies have shown that derivatives of this compound can exhibit selective affinity for dopamine receptor subtypes, particularly D3 receptors. This selectivity is crucial for developing treatments for conditions like Parkinson's disease and schizophrenia .
  • Inhibition of Enzymatic Activity : The compound may also inhibit certain enzymes involved in neurotransmitter metabolism, thereby prolonging the action of neurotransmitters at synaptic sites. This mechanism is similar to that observed with sulfonamide compounds which form hydrogen bonds with active site residues in enzymes.

Antiproliferative Activity

Recent investigations into the antiproliferative effects of related compounds have demonstrated significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to (3-Chloro-2-methoxyphenyl)methylamine showed IC50 values indicating potent activity against HepG2 (liver cancer) and MCF7 (breast cancer) cell lines .

Cell LineIC50 Value (µM)
HepG210.5
MCF74.5
A27808.0

This data suggests that modifications to the phenyl ring can enhance or diminish biological activity, underscoring the importance of structural optimization in drug design.

CNS Activity

The compound's potential as a CNS agent has been explored through various assays assessing its affinity for dopamine receptors. A study demonstrated that derivatives with methoxy substitutions exhibited enhanced selectivity for D3 over D2 receptors, which is beneficial for minimizing side effects associated with broader receptor activation .

Case Studies

  • Dopaminergic Modulation : In a study involving a series of analogs based on (3-Chloro-2-methoxyphenyl)methylamine, researchers found that certain modifications led to improved binding affinities and functional profiles at dopamine receptors. This suggests that fine-tuning the substituents can yield compounds suitable for treating dopaminergic dysfunctions .
  • Anticancer Screening : Another investigation focused on the antiproliferative effects of related hydantoins revealed that structural analogs could effectively inhibit cancer cell growth while sparing normal cells, indicating a favorable therapeutic index .

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